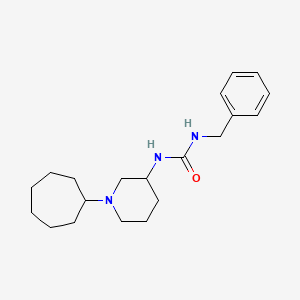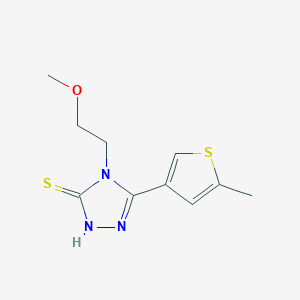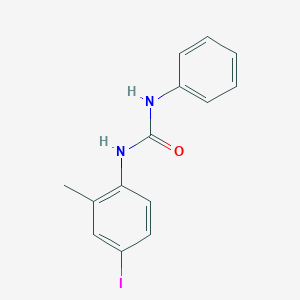
N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea, also known as BHU-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. BHU-1 belongs to the class of N-substituted ureas and is known to exhibit a range of biological activities.
Aplicaciones Científicas De Investigación
N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea has been shown to exhibit anti-inflammatory and analgesic activities.
Mecanismo De Acción
The mechanism of action of N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea is not fully understood. However, it is believed that N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea exerts its biological activities by inhibiting the activity of certain enzymes and receptors. For example, N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea has also been shown to inhibit the replication of certain viruses, such as the influenza virus and the herpes simplex virus. Additionally, N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea has been shown to exhibit anti-inflammatory and analgesic activities by inhibiting the production of inflammatory cytokines and prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea is its broad range of biological activities. This makes it a promising candidate for the development of new therapeutics. Additionally, N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea has been shown to exhibit low toxicity, which is important for the development of safe and effective drugs. However, one of the limitations of N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea. One area of interest is the development of N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea and its potential therapeutic applications. N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea may also be studied for its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Overall, N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea is a promising compound with potential applications in a range of therapeutic areas.
Métodos De Síntesis
N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of benzyl isocyanate with 1-cycloheptyl-3-piperidinylamine. This reaction results in the formation of N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
1-benzyl-3-(1-cycloheptylpiperidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c24-20(21-15-17-9-4-3-5-10-17)22-18-11-8-14-23(16-18)19-12-6-1-2-7-13-19/h3-5,9-10,18-19H,1-2,6-8,11-16H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHSPQXMPLNJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,4-difluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6053881.png)


![ethyl (5-bromo-2-ethoxy-4-{[2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B6053901.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-1-naphthylacetamide](/img/structure/B6053906.png)
![5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B6053910.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinone](/img/structure/B6053924.png)
![N-(2-methylphenyl)-N'-(1-{1-[2-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B6053925.png)
![3-(5-bromo-2-furyl)-5-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1,2,4-oxadiazole](/img/structure/B6053935.png)
![3-(1,3-benzodioxol-5-yl)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6053950.png)
![8-bromo-N-[2-(4-morpholinyl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053957.png)
![N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide](/img/structure/B6053959.png)
![9-methyl-5-(2-thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6053973.png)
![2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B6053980.png)